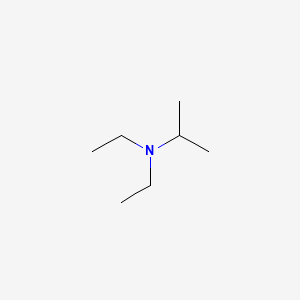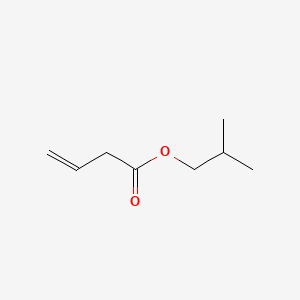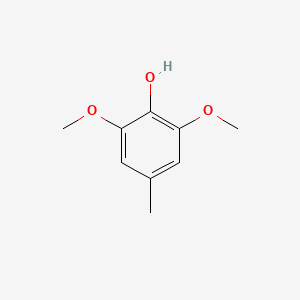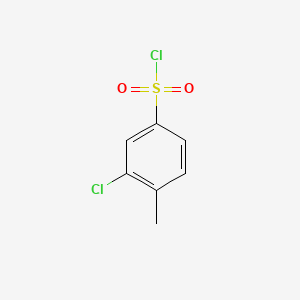
シス-3-ヘキセニル シス-3-ヘキセノアート
概要
説明
cis-3-Hexenyl cis-3-hexenoate: is a fatty acid ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is known for its fresh, green, and fruity aroma, reminiscent of freshly cut grass and pears . This compound is found naturally in gardenia flowers and tea, and it is often synthesized in laboratories to ensure consistent quality and to preserve natural resources .
科学的研究の応用
cis-3-Hexenyl cis-3-hexenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in plant signaling and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its anti-inflammatory and antioxidant effects.
Industry: It is widely used in the flavor and fragrance industry to impart fresh, green, and fruity notes to various products
作用機序
Target of Action
cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound that is primarily used in the fragrance and flavor industry . It is known for its green, fruity, and ethereal aroma . The primary targets of cis-3-Hexenyl cis-3-hexenoate are the olfactory receptors located in the nasal cavity. These receptors are responsible for the sense of smell.
Mode of Action
When inhaled, cis-3-Hexenyl cis-3-hexenoate interacts with the olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic aroma. The compound’s unique structure allows it to bind to specific olfactory receptors, leading to the recognition of its green, fruity, and ethereal scent .
Biochemical Pathways
The biochemical pathway involved in the perception of smell begins with the binding of cis-3-Hexenyl cis-3-hexenoate to its target olfactory receptors. This binding event triggers a cascade of intracellular events, including the activation of G-proteins and the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain, resulting in the perception of the compound’s distinctive aroma .
Pharmacokinetics
The pharmacokinetics of cis-3-Hexenyl cis-3-hexenoate, like other volatile organic compounds, involves absorption, distribution, metabolism, and excretion (ADME). Upon inhalation, the compound is rapidly absorbed through the nasal mucosa and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver and excreted through the lungs and kidneys . The compound’s volatility and lipophilicity likely contribute to its bioavailability.
Result of Action
The molecular and cellular effects of cis-3-Hexenyl cis-3-hexenoate action result in the perception of its characteristic aroma. This perception can influence mood, behavior, and even taste, as the senses of smell and taste are closely linked. In the context of its use in fragrances and flavors, the compound can enhance the sensory experience of a product, making it more appealing to consumers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-3-Hexenyl cis-3-hexenoate. For instance, temperature and pH can affect the compound’s volatility and stability. Furthermore, the presence of other volatile compounds can influence the perception of its aroma due to olfactory interactions . Therefore, the compound’s action should be considered in the context of its specific application and environment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl cis-3-hexenoate typically involves the esterification of cis-3-hexenol with cis-3-hexenoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of cis-3-Hexenyl cis-3-hexenoate may involve the use of renewable materials and green chemistry principles to minimize environmental impact. The process may include the use of biocatalysts and environmentally friendly solvents .
化学反応の分析
Types of Reactions:
Oxidation: cis-3-Hexenyl cis-3-hexenoate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohol, cis-3-hexenol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: cis-3-Hexenol.
Substitution: Esters, amides, or other substituted products.
類似化合物との比較
cis-3-Hexenyl acetate: Known for its green, fruity aroma, it is used in similar applications in the flavor and fragrance industry.
cis-3-Hexenyl hexanoate: Another ester with a fruity aroma, used in fragrance formulations.
cis-3-Hexenyl benzoate: Used in fragrances and has a slightly different aromatic profile compared to cis-3-Hexenyl cis-3-hexenoate
Uniqueness: cis-3-Hexenyl cis-3-hexenoate is unique due to its specific combination of green and fruity notes, making it highly desirable in the flavor and fragrance industry. Its natural occurrence in gardenia flowers and tea also adds to its appeal .
特性
CAS番号 |
61444-38-0 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
hex-3-enyl hex-3-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChIキー |
UZJQQWFHPLYECS-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)CC=CCC |
正規SMILES |
CCC=CCCOC(=O)CC=CCC |
密度 |
0.897-0.903 |
Key on ui other cas no. |
61444-38-0 |
物理的記述 |
colourless liquid, with a green grass, green tomato odou |
溶解性 |
insoluble in water, soluble in fixed oils |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-3-Hexenyl cis-3-hexenoate in plant biology?
A1: cis-3-Hexenyl cis-3-hexenoate belongs to a class of volatile organic compounds (VOCs) known as Green Leaf Volatiles (GLVs). These compounds are released by plants in response to various stimuli, including abiotic stresses such as nutrient deficiency. For example, research has shown that Capsicum annuum var. longum (a type of chili pepper) exposed to different nitrogen concentrations exhibited varied emissions of cis-3-Hexenyl cis-3-hexenoate. [] This suggests a potential role for this compound in plant signaling and stress response mechanisms. Further research is needed to fully elucidate its function in plant physiology.
Q2: How does the presence of cis-3-Hexenyl cis-3-hexenoate contribute to the sensory profile of food?
A2: cis-3-Hexenyl cis-3-hexenoate is recognized as a flavor compound, contributing to the characteristic aroma of certain foods. Studies have identified it as a constituent of both methanol and dichloromethane/methanol extracts of Chrysobalanus icaco seed kernels. [] This tropical fruit, also known as cocoplum, is used as a spice in some African cuisines. The presence of cis-3-Hexenyl cis-3-hexenoate, along with other identified compounds, likely contributes to the unique sensory attributes of this fruit.
Q3: Can you elaborate on the analytical techniques employed in identifying and quantifying cis-3-Hexenyl cis-3-hexenoate in plant extracts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for identifying and quantifying volatile compounds like cis-3-Hexenyl cis-3-hexenoate in complex mixtures like plant extracts. In studies involving Capsicum annuum [] and Chrysobalanus icaco [], researchers used GC-MS to successfully separate and identify cis-3-Hexenyl cis-3-hexenoate based on its characteristic mass spectrum and retention time. This method provides valuable insights into the chemical composition of plants and helps researchers understand the role of specific compounds like cis-3-Hexenyl cis-3-hexenoate.
Q4: Are there any potential applications of cis-3-Hexenyl cis-3-hexenoate and similar compounds in agricultural practices?
A4: Understanding the role of plant-emitted VOCs like cis-3-Hexenyl cis-3-hexenoate in response to abiotic stress could have implications for agricultural practices. For example, monitoring changes in the emission profiles of these compounds might offer a non-invasive method for early detection of nutrient deficiencies in crops. [] This could allow for timely interventions and potentially improve crop yield and quality. Further research in this area could lead to the development of novel agricultural technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















